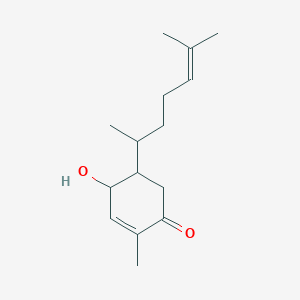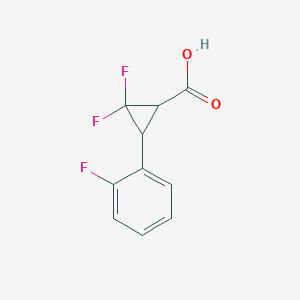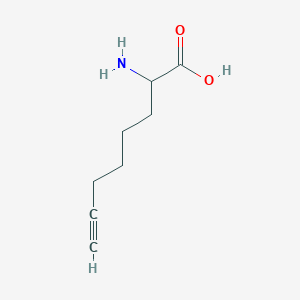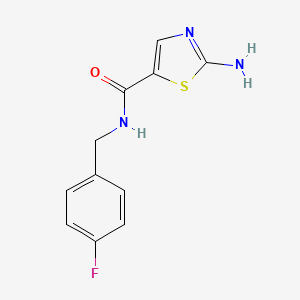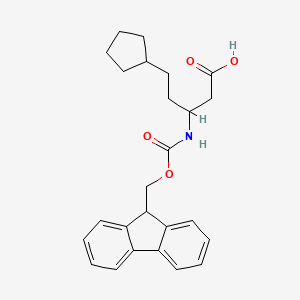
H-DL-Leu-DL-xiIle-DL-Pro-DL-Pro-DL-Phe-DL-Trp-DL-Lys-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化合物H-DL-Leu-DL-xiIle-DL-Pro-DL-Pro-DL-Phe-DL-Trp-DL-Lys-NH2 は、いくつかのDL-アミノ酸で構成された合成ペプチドです。
準備方法
合成経路と反応条件
H-DL-Leu-DL-xiIle-DL-Pro-DL-Pro-DL-Phe-DL-Trp-DL-Lys-NH2 の合成は、通常、固相ペプチド合成(SPPS)を使用します。この方法は、固体樹脂に固定された成長中のペプチド鎖にアミノ酸を順次付加することを可能にします。このプロセスには以下が含まれます。
カップリング反応: 各アミノ酸は、ジシクロヘキシルカルボジイミド(DCC)またはN,N’-ジイソプロピルカルボジイミド(DIC)などの試薬を使用して、ヒドロキシベンゾトリアゾール(HOBt)またはオキシマなどのカップリング添加剤の存在下で、成長中のペプチド鎖に結合します。
脱保護: アミノ酸上の保護基は、トリフルオロ酢酸(TFA)または類似の試薬を使用して除去されます。
切断: 完成したペプチドは、トリフルオロ酢酸(TFA)、水、およびトリイソプロピルシラン(TIS)などのスカベンジャーを含むことが多い切断カクテルを使用して、樹脂から切断されます。
工業生産方法
工業規模の生産では、このプロセスは自動ペプチド合成機を使用してスケールアップされます。これらの機械は、より大量の試薬と樹脂を処理でき、ペプチドの均一で高収率の生産を保証します。
化学反応の分析
反応の種類
H-DL-Leu-DL-xiIle-DL-Pro-DL-Pro-DL-Phe-DL-Trp-DL-Lys-NH2: は、以下を含むさまざまな化学反応を受ける可能性があります。
酸化: トリプトファン残基は、過酸化水素またはギ酸などの試薬を使用して酸化できます。
還元: 存在する場合、ジスルフィド結合は、ジチオスレイトール(DTT)またはトリス(2-カルボキシエチル)ホスフィン(TCEP)を使用して還元できます。
置換: アミノ酸残基は、制御された条件下で特定の試薬を使用して置換できます。
一般的な試薬と条件
酸化: 過酸化水素、ギ酸。
還元: ジチオスレイトール(DTT)、トリス(2-カルボキシエチル)ホスフィン(TCEP)。
置換: 特定のアミノ酸誘導体とカップリング試薬。
形成された主な生成物
これらの反応から形成された主な生成物は、使用された特定の条件と試薬によって異なります。たとえば、トリプトファンの酸化は、キヌレン酸またはその他の酸化された誘導体の形成につながる可能性があります。
科学研究への応用
This compound: は、科学研究でいくつかの用途があります。
化学: ペプチド合成と反応を研究するためのモデルペプチドとして使用されます。
生物学: タンパク質間相互作用と細胞シグナル伝達経路における潜在的な役割について調査されています。
医学: 薬物送達ビヒクルとして、または治療薬自体として、潜在的な治療用途について探求されています。
産業: 新素材の開発およびさまざまな産業プロセスにおける構成要素として利用されています。
科学的研究の応用
H-DL-Leu-DL-xiIle-DL-Pro-DL-Pro-DL-Phe-DL-Trp-DL-Lys-NH2: has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a therapeutic agent itself.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
作用機序
H-DL-Leu-DL-xiIle-DL-Pro-DL-Pro-DL-Phe-DL-Trp-DL-Lys-NH2 の作用機序は、その特定の用途によって異なります。生物系では、特定の受容体または酵素と相互作用し、その活性を調節する可能性があります。ペプチドの構造により、分子標的に結合し、さまざまな細胞経路に影響を与えることができます。
類似の化合物との比較
類似の化合物
- H-DL-xiIle-DL-Pro-DL-Trp-DL-Leu-NH2
- cyclo[DL-Leu-DL-Pro-DL-xiIle-DL-Phe-Unk-DL-Pro-DL-Val-DL-Pro]
独自性
This compound: は、DL-アミノ酸の特定の配列により、独自の構造的および機能的な特性を付与しているため、独自です。この独自性により、他のペプチドでは効果的ではない特定の研究用途に役立ちます。
類似化合物との比較
Similar Compounds
- H-DL-xiIle-DL-Pro-DL-Trp-DL-Leu-NH2
- cyclo[DL-Leu-DL-Pro-DL-xiIle-DL-Phe-Unk-DL-Pro-DL-Val-DL-Pro]
Uniqueness
H-DL-Leu-DL-xiIle-DL-Pro-DL-Pro-DL-Phe-DL-Trp-DL-Lys-NH2: is unique due to its specific sequence of DL-amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for specific research applications where other peptides may not be as effective.
特性
IUPAC Name |
1-[1-[2-[(2-amino-4-methylpentanoyl)amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]-N-[1-[[1-[(1,6-diamino-1-oxohexan-2-yl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H70N10O7/c1-5-30(4)41(56-43(60)34(50)25-29(2)3)48(65)58-24-14-21-40(58)47(64)57-23-13-20-39(57)46(63)55-37(26-31-15-7-6-8-16-31)44(61)54-38(27-32-28-52-35-18-10-9-17-33(32)35)45(62)53-36(42(51)59)19-11-12-22-49/h6-10,15-18,28-30,34,36-41,52H,5,11-14,19-27,49-50H2,1-4H3,(H2,51,59)(H,53,62)(H,54,61)(H,55,63)(H,56,60) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVORLIHJCUSAQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC(C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H70N10O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
899.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-butyl-2-(1-ethyl-3-methyl-1H-pyrazole-5-carboxamido)-7-methoxy-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B12302528.png)

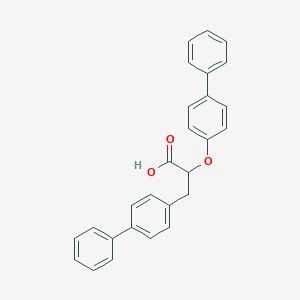
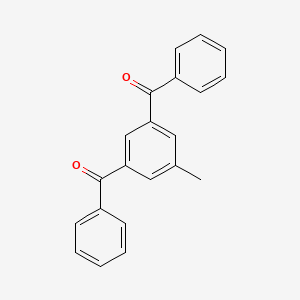
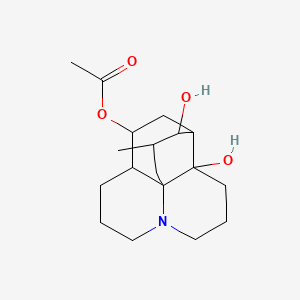
![Methyl 4-hydroxy-1-[3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxylate](/img/structure/B12302544.png)
